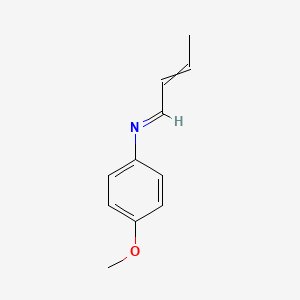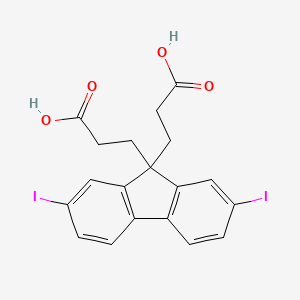
9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- is a chemical compound that belongs to the fluorene family Fluorene derivatives are known for their unique structural properties, which make them valuable in various scientific and industrial applications
Métodos De Preparación
The synthesis of 9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- typically involves multiple steps. One common method includes the iodination of fluorene derivatives. The reaction conditions often require the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce iodine atoms at the desired positions on the fluorene ring. The resulting intermediate is then subjected to further reactions to introduce the dipropanoic acid groups.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The iodine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium azide, which can replace iodine atoms with azide groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids, leading to the formation of biaryl compounds.
Aplicaciones Científicas De Investigación
9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- depends on its specific application. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, leading to various biological effects. The presence of iodine atoms can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo- can be compared with other fluorene derivatives, such as:
9,9-Dioctylfluorene-2,7-diboronic acid: This compound is used in the synthesis of conjugated polymers and has applications in organic electronics.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Known for its use in cross-coupling reactions, it serves as a precursor for various organic compounds.
2,7-Diiodo-9H-fluoren-9-ol: Similar to 9H-Fluorene-9,9-dipropanoic acid, 2,7-diiodo-, this compound is used in organic synthesis and material science.
Propiedades
Número CAS |
137376-11-5 |
|---|---|
Fórmula molecular |
C19H16I2O4 |
Peso molecular |
562.1 g/mol |
Nombre IUPAC |
3-[9-(2-carboxyethyl)-2,7-diiodofluoren-9-yl]propanoic acid |
InChI |
InChI=1S/C19H16I2O4/c20-11-1-3-13-14-4-2-12(21)10-16(14)19(15(13)9-11,7-5-17(22)23)8-6-18(24)25/h1-4,9-10H,5-8H2,(H,22,23)(H,24,25) |
Clave InChI |
YPMXCDFLUKRRBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1I)C(C3=C2C=CC(=C3)I)(CCC(=O)O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


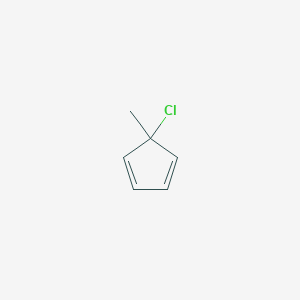
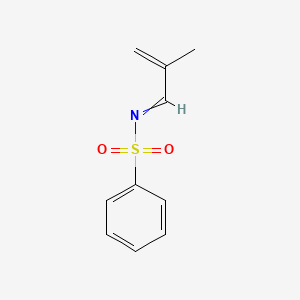


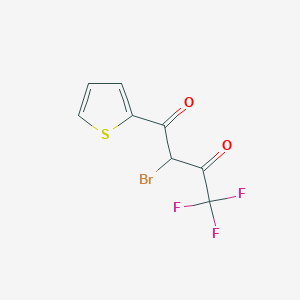
![Dodecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B14263076.png)

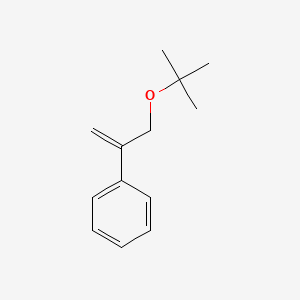
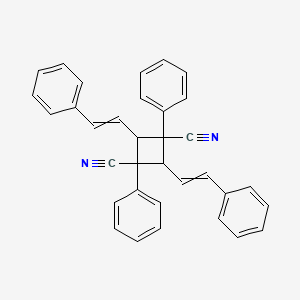
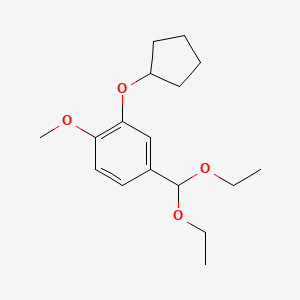
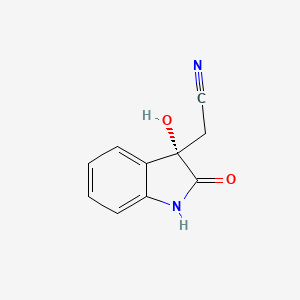
![4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol](/img/structure/B14263103.png)

